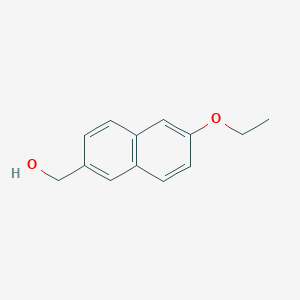

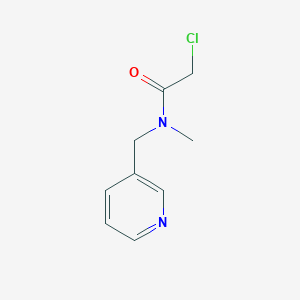

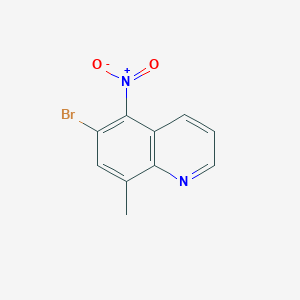

![molecular formula C9H17NO B3282886 3-甲基-3-氮杂双环[3.3.1]壬烷-9-醇 CAS No. 7588-15-0](/img/structure/B3282886.png)

3-甲基-3-氮杂双环[3.3.1]壬烷-9-醇

描述

3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol is a sterically unhindered and stable class of nitroxyl radicals . It is used as an enzyme substrate and is found in pomegranate trees . It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .

Synthesis Analysis

A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been developed . A 9-azabicyclo[3.3.1]nonan-3-one derivative is reacted with hydrogen in the presence of a catalyst composed of a ruthenium complex to obtain an endo-9-azabicyclo[3.3.1]nonan-3-ol derivative .Molecular Structure Analysis

The empirical formula of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol is C8H14NO . The molecular weight is 140.20 . The SMILES string is C[C@@]12CCCC@@(CCC1)N2[O] .Chemical Reactions Analysis

3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol exhibits a highly active nature compared with TEMPO in the catalytic oxidation of alcohols to their corresponding carbonyl compounds . Reactions of the latter with potassium iodide and sodium azide afforded 3-substituted 9-iodo (azido)-3-azabicyclo nonanes .科学研究应用

结构和构象分析

3-甲基-3-氮杂双环[3.3.1]壬烷-9-醇的结构和构象性质已得到广泛研究。研究表明,这些化合物通常采用扁平的椅-椅构象。特别是,研究集中在理解这种双环体系的构象行为,这主要受空间因素的影响。这些化合物的构象偏好对其在化学和药理学各个领域的潜在应用具有影响 (Arias-Pérez、Alejo 和 Maroto,1997)。

光谱研究

已经进行了光谱研究,包括 NMR 光谱,以了解 3-甲基-3-氮杂双环[3.3.1]壬烷-9-醇衍生物的结构方面。这些研究有助于对 3-氮杂双环[3.3.1]壬烷体系中的所有质子进行完整且明确的分配,从而对这些化合物中存在的立体电子效应提供了有价值的见解 (Iriepa、Gil-Alberdi 和 Gálvez,1992)。

晶体结构测定

X 射线衍射已用于测定 3-甲基-3-氮杂双环[3.3.1]壬烷-9-醇的各种衍生物的晶体结构。这些研究揭示了分子几何的细节,包括取代基的取向和整体分子构象。此类信息对于了解这些化合物的化学行为和潜在应用至关重要 (Iriepa 等人,1993)。

抗菌活性

已经合成了一些 3-甲基-3-氮杂双环[3.3.1]壬烷-9-醇衍生物并测试了它们的体外抗菌活性。这项研究在寻找新的抗菌剂方面至关重要,尤其是在抗生素耐药性不断上升的背景下 (Parthiban、Rathika、Ramkumar、Son 和 Jeong,2010)。

药用应用

虽然避免具体说明药物使用和剂量,但值得注意的是,已经探索了 3-甲基-3-氮杂双环[3.3.1]壬烷-9-醇的各种衍生物的潜在药用应用。这包括评估它们对动物模型中某些生物活性和行为的影响,有助于了解它们的可能治疗用途 (Oki、Oida、Oashi、Takagi 和 Iwai,1970)。

作用机制

安全和危害

未来方向

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Therefore, future research could focus on exploring radical-based strategies to construct an indole-fused azabicyclo[3.3.1]nonane structural framework .

属性

IUPAC Name |

3-methyl-3-azabicyclo[3.3.1]nonan-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-9,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSORJFWHKEXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCCC(C1)C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

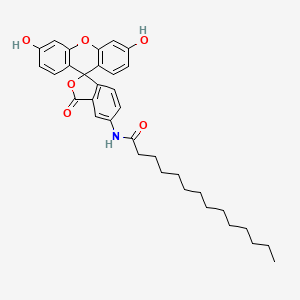

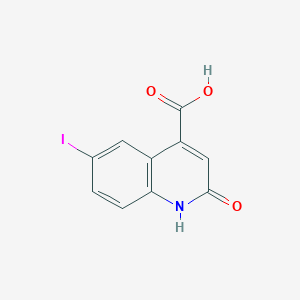

![N-[9-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3282822.png)

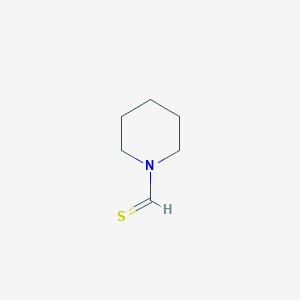

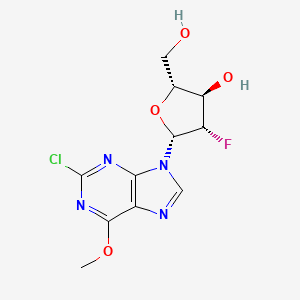

![(S)-2-Amino-4-((((2S,3S,4R,5S)-5-(7-amino-1H-pyrazolo[4,3-D]pyrimidin-3-YL)-3,4-dihydroxytetrahydrofuran-2-YL)methyl)thio)butanoic acid](/img/structure/B3282897.png)

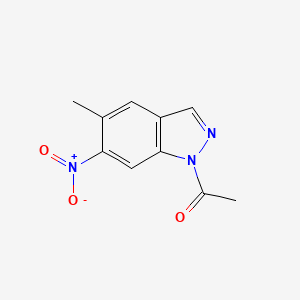

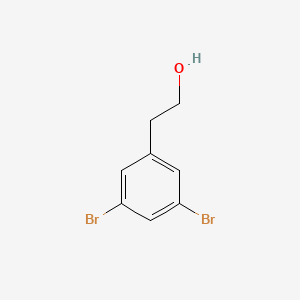

![4-[(3,4-dimethylphenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B3282909.png)

![(3Ar,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B3282916.png)